2,3-Dimethyl-5-hexen-3-ol

Description

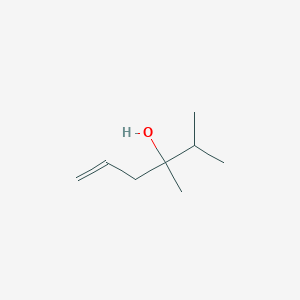

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylhex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-6-8(4,9)7(2)3/h5,7,9H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYJSFXFOXFEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941329 | |

| Record name | 2,3-Dimethylhex-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-90-4 | |

| Record name | 2,3-Dimethyl-5-hexen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-hexen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylhex-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dimethyl-5-hexen-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary alcohol, 2,3-Dimethyl-5-hexen-3-ol. The synthesis is achieved via a Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines the detailed experimental protocol for the synthesis, purification, and characterization of the target molecule. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), and experimentally available Infrared (IR) spectroscopy and Mass Spectrometry (MS), are presented to facilitate its identification and verification.

Introduction

This compound is a tertiary alcohol with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in the development of novel chemical entities. Its structure combines a sterically hindered alcohol moiety with a terminal alkene, offering multiple sites for further functionalization. The synthesis of such tertiary alcohols is efficiently accomplished through the nucleophilic addition of a Grignar d reagent to a ketone. This guide details the synthesis of this compound from the reaction of allylmagnesium bromide with 3-methyl-2-butanone.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 2,3-Dimethylhex-5-en-3-ol[1] |

| Molecular Formula | C8H16O[1][2] |

| Molecular Weight | 128.21 g/mol [1][2] |

| CAS Number | 19550-90-4[1][2] |

Synthesis of this compound

The synthesis of this compound is achieved through a Grignard reaction, which involves two main stages: the formation of the Grignard reagent (allylmagnesium bromide) and the subsequent nucleophilic attack on a ketone (3-methyl-2-butanone).

Reaction Scheme

References

"physical and chemical properties of 2,3-Dimethyl-5-hexen-3-ol"

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dimethyl-5-hexen-3-ol. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines general experimental protocols relevant to this class of compounds, and presents logical workflows for its characterization.

Chemical Identity and Physical Properties

This compound is a tertiary unsaturated alcohol. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been computed and are presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| CAS Number | 19550-90-4 | PubChem[1] |

| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | PubChem[1] |

| Computed XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Chemical Reactivity and Stability

As a tertiary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of a terminal double bond also introduces reactivity typical of alkenes.

-

Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the carbon-carbon bonds.

-

Dehydration: Acid-catalyzed dehydration would likely lead to the formation of a mixture of diene isomers.

-

Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

-

Substitution: The hydroxyl group can be substituted, for example, by reaction with hydrogen halides, to form the corresponding alkyl halide.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[2]

-

C-H stretching bands for sp³ hybridized carbons just below 3000 cm⁻¹.[3][4]

-

A C-H stretching band for the sp² hybridized carbons of the alkene group just above 3000 cm⁻¹.[3][4]

-

Strong C-O stretching absorption near 1050 cm⁻¹.[5]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex. Key expected signals include:

-

An upfield singlet or doublet for the two methyl groups at C2.

-

A multiplet for the methyl group at C3.

-

Multiplets for the methylene protons at C4.

-

Signals in the vinyl region (4.5-6.5 ppm) for the protons on the double bond at C5 and C6.

-

A singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent. This peak would disappear upon shaking with D₂O.[6]

-

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) would appear in the downfield region typical for tertiary alcohols (around 70-80 ppm). The sp² carbons of the double bond (C5 and C6) would also be in the downfield region (100-150 ppm).

3.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for tertiary unsaturated alcohols.[7][8][9] The molecular ion peak (m/z = 128) may be weak or absent.[10] Key fragmentation pathways include:

-

Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen atom. This is a dominant fragmentation pathway for alcohols.[7][8]

-

Dehydration: The loss of a water molecule (M-18), leading to a fragment ion at m/z = 110.[7][8]

Experimental Protocols

Specific, validated experimental protocols for the synthesis and purification of this compound are not readily found in the literature. However, a general approach based on standard organic chemistry techniques can be proposed.

4.1. General Synthesis of a Tertiary Alcohol via Grignard Reaction

A common method for the synthesis of tertiary alcohols is the reaction of a Grignard reagent with a ketone. For this compound, this could involve the reaction of allylmagnesium bromide with 2-methyl-3-pentanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

2-Methyl-3-pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. Allyl bromide is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methyl-3-pentanone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is stirred until two clear layers form.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, this compound, can be purified by fractional distillation under reduced pressure.

4.2. General Purification of a Tertiary Alcohol

Purification of tertiary alcohols can often be achieved by distillation. If impurities are present, other techniques may be necessary.

-

Distillation: For liquid tertiary alcohols, fractional distillation, potentially under reduced pressure for high-boiling compounds, is a primary purification method.

-

Chromatography: Column chromatography on silica gel can be used to separate the alcohol from non-polar impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically employed.

-

Washing: Washing the crude product with a dilute base solution can remove acidic impurities.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for the Characterization of a Novel Organic Compound

References

- 1. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2,3-Dimethyl-5-hexen-3-ol

IUPAC Name: 2,3-dimethylhex-5-en-3-ol CAS Number: 19550-90-4

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for 2,3-Dimethyl-5-hexen-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a tertiary allylic alcohol with the molecular formula C₈H₁₆O.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | [1] |

| CAS Number | 19550-90-4 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 128.120115130 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

| Complexity | 96.7 | [1] |

Synthesis

A plausible and widely used method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[2] This involves the reaction of a suitable ketone with an organomagnesium halide.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound by the addition of allylmagnesium bromide to 3-methyl-2-butanone (isopropyl methyl ketone).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

3-Methyl-2-butanone (isopropyl methyl ketone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming, and the rate of addition is controlled to maintain a gentle reflux.[3]

-

After the addition is complete, the reaction mixture is stirred until the magnesium is consumed, forming allylmagnesium bromide.

-

The Grignard reagent is cooled in an ice bath, and a solution of 3-methyl-2-butanone in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield this compound.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group (O-H) and the carbon-carbon double bond (C=C).

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | ~3600-3200 (broad) |

| C-H (alkane) | ~2950-2850 |

| C=C (alkene) | ~1640 |

| C-O (alcohol) | ~1200-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected chemical shifts (δ) are approximately:

-

0.8-1.0 ppm: Doublet for the two methyl groups of the isopropyl moiety.

-

1.1-1.3 ppm: Singlet for the methyl group attached to the carbinol carbon.

-

1.8-2.2 ppm: Multiplet for the methine proton of the isopropyl group.

-

2.2-2.5 ppm: Multiplet for the allylic methylene protons.

-

4.9-5.2 ppm: Multiplets for the terminal vinyl protons.

-

5.7-6.0 ppm: Multiplet for the internal vinyl proton.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 128. Fragmentation patterns will be characteristic of a tertiary alcohol, often involving the loss of water (M-18) and alkyl groups.

Analytical Methods

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of tertiary alcohols.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent polar stationary phase).

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

If necessary, derivatization with a silylating agent can be performed to improve peak shape and thermal stability.

Data Analysis:

-

The retention time of the peak corresponding to this compound can be used for qualitative identification by comparison with a standard.

-

The peak area can be used for quantitative analysis using a calibration curve or an internal standard method.

Experimental Workflow for GC Analysis

Caption: General workflow for the GC analysis of this compound.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. As a tertiary allylic alcohol, its reactivity and potential biological effects may be of interest in metabolic studies and for its potential as a synthetic intermediate in the preparation of more complex biologically active molecules. Further research is required to elucidate any specific pharmacological properties.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood.

-

Fire Safety: Keep away from open flames and sources of ignition, as it is a combustible liquid.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of vapors.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data sheets.

References

Spectroscopic Profile of 2,3-Dimethyl-5-hexen-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 2,3-Dimethyl-5-hexen-3-ol (CAS No. 19550-90-4). The following sections detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties. The information is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

Mass Spectrometry (MS)

Mass spectrometry of this compound was conducted using electron ionization (EI). The resulting mass spectrum is characterized by the fragmentation pattern of the molecular ion. The data presented here is sourced from the National Institute of Standards and Technology (NIST) database.[1]

| m/z | Relative Intensity (%) | Plausible Fragment Assignment |

| 43 | 100.0 | [C3H7]+ (isopropyl cation) |

| 55 | 45.0 | [C4H7]+ |

| 69 | 30.0 | [C5H9]+ |

| 87 | 80.0 | [M - C3H7]+ (loss of isopropyl) |

| 113 | 10.0 | [M - CH3]+ (loss of methyl) |

| 128 | 5.0 | [M]+ (Molecular Ion) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data below is sourced from the NIST database.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~990, ~910 | Strong | =C-H bend (alkene, out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~5.8 | ddt | 1H | H-5 |

| ~5.2 | d | 1H | H-6 (trans to C4) |

| ~5.0 | d | 1H | H-6 (cis to C4) |

| ~2.3 | d | 2H | H-4 |

| ~1.8 | m | 1H | H-2 |

| ~1.5 | s | 1H | OH |

| ~1.1 | s | 3H | C3-CH₃ |

| ~0.9 | d | 6H | C2-CH₃ x 2 |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~135 | C-5 |

| ~118 | C-6 |

| ~75 | C-3 |

| ~45 | C-4 |

| ~35 | C-2 |

| ~25 | C3-CH₃ |

| ~17 | C2-CH₃ x 2 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above, suitable for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of this compound between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Isomers of 2,3-Dimethyl-5-hexen-3-ol and their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5-hexen-3-ol is a tertiary allylic alcohol with the chemical formula C₈H₁₆O.[1] The presence of two stereocenters at the C2 and C3 positions gives rise to a total of four possible stereoisomers: two pairs of enantiomers. These isomers are of significant interest in fields such as fragrance chemistry, materials science, and asymmetric synthesis, where the specific three-dimensional arrangement of atoms can impart unique biological and chemical properties. This guide provides a comprehensive overview of the isomers of this compound, their anticipated properties, and methodologies for their synthesis and characterization.

Isomers of this compound

The structure of this compound contains two chiral centers, leading to the existence of four stereoisomers.

Predicted Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound are not available. However, we can predict their general properties based on the parent compound and other C8 aliphatic alcohols. Enantiomeric pairs will have identical physical properties (e.g., boiling point, melting point, density) but will differ in their interaction with plane-polarized light (optical rotation). Diastereomers will have different physical properties.

Table 1: Predicted Physicochemical Properties of this compound Isomers

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Boiling Point | 160-180 °C | Estimated based on other C8 alcohols. |

| Density | ~0.83 g/cm³ | Estimated based on other C8 alcohols. |

| Solubility in Water | Sparingly soluble | Typical for alcohols of this size. |

| Optical Rotation [α]D | Equal and opposite for enantiomers; different for diastereomers. | This is the key differentiating property for enantiomers. |

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through a Grignard reaction between an appropriate Grignard reagent and a ketone. A plausible route involves the reaction of allylmagnesium bromide with 3-methyl-2-butanone. This reaction will produce a racemic mixture of the diastereomers.

Protocol for Synthesis:

-

Apparatus Setup: All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Prepare allylmagnesium bromide by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether.

-

Reaction: Slowly add a solution of 3-methyl-2-butanone in anhydrous diethyl ether to the prepared Grignard reagent at 0 °C.

-

Quenching: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and purify by fractional distillation or column chromatography.

Chiral Separation

The separation of the stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Separation:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives, is a suitable starting point.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically effective. The ratio of hexane to alcohol will need to be optimized to achieve baseline separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used.

-

Method Development:

-

Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol.

-

If separation is not achieved, systematically decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.

-

If necessary, screen different polysaccharide-based CSPs and different alcohol modifiers.

-

Adjusting the flow rate and column temperature can also be used to optimize the separation.

-

Spectroscopic Characterization

The individual isomers can be characterized using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound Isomers

| Technique | Predicted Key Features |

| ¹H NMR | - O-H proton: Broad singlet (exchangeable with D₂O).- Allylic protons (C4-H₂): Multiplet around 2.2-2.4 ppm.- Vinyl protons (C5-H, C6-H₂): Multiplets in the range of 4.9-5.9 ppm.- Methyl protons (C1-H₃, C2-CH₃, C3-CH₃): Doublets and singlets in the upfield region (0.9-1.2 ppm). The chemical shifts and coupling constants of the protons on and near the stereocenters will differ between diastereomers. |

| ¹³C NMR | - C-OH (C3): Signal in the range of 65-80 ppm.- Vinyl carbons (C5, C6): Signals in the range of 110-145 ppm.- Aliphatic carbons: Signals in the upfield region. The chemical shifts of the carbons at and near the stereocenters will differ between diastereomers. |

| IR Spectroscopy | - O-H stretch: Broad band around 3200-3600 cm⁻¹.- C=C stretch: Weak band around 1640 cm⁻¹.- C-O stretch: Strong band around 1050-1150 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z 128.- Fragmentation: Loss of water (M-18), loss of an allyl group (M-41), and loss of an isopropyl group (M-43) are expected fragmentation pathways. |

Potential Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of the isomers of this compound. However, chiral molecules, particularly in drug development, often exhibit enantiomer-specific biological activities. One enantiomer may be therapeutically active while the other is inactive or even toxic. Therefore, should this molecule be investigated for pharmaceutical applications, it would be crucial to separate and test the individual stereoisomers.

Conclusion

This technical guide provides a foundational understanding of the isomers of this compound. While specific experimental data is lacking, this document outlines the expected properties and provides detailed, illustrative protocols for the synthesis, separation, and characterization of its stereoisomers based on established chemical principles. Further research is required to elucidate the specific properties and potential applications of each individual isomer.

References

An In-depth Technical Guide on the Stability and Reactivity of 2,3-Dimethyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of the tertiary allylic alcohol, 2,3-dimethyl-5-hexen-3-ol. This document collates available data on its synthesis, structural properties, and behavior under various chemical conditions. Key reactions, including acid-catalyzed dehydration and oxidation, are discussed in detail, supported by generalized experimental protocols. The inherent stability of this molecule, influenced by its tertiary and allylic nature, is also examined. This guide is intended to serve as a foundational resource for professionals in research and drug development who may encounter or utilize this compound in their work.

Introduction

This compound is a tertiary allylic alcohol with the chemical formula C8H16O.[1] Its structure, featuring a hydroxyl group on a tertiary carbon adjacent to a vinyl group, imparts a unique combination of stability and reactivity. Understanding these characteristics is crucial for its potential applications in organic synthesis and as a building block in the development of novel chemical entities. This guide will delve into the known chemical and physical properties, stability profile, and characteristic reactions of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's physical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | [1] |

| CAS Number | 19550-90-4 | [1] |

| Appearance | Not specified (likely a liquid at room temperature) | |

| Boiling Point | Not experimentally determined; estimated to be around 160-170 °C | |

| Density | Not experimentally determined | |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | |

| Computed XLogP3-AA | 2.2 | |

| Computed Hydrogen Bond Donor Count | 1 | |

| Computed Hydrogen Bond Acceptor Count | 1 | |

| Computed Rotatable Bond Count | 3 |

Stability

The stability of this compound is influenced by two primary structural features: the tertiary nature of the alcohol and the presence of an adjacent double bond (allylic position).

-

Electronic Effects: The tertiary carbocation that can be formed upon protonation and loss of water is stabilized by the inductive effect of the three alkyl groups attached to the carbon bearing the hydroxyl group. Furthermore, the adjacent double bond allows for resonance stabilization of the allylic carbocation intermediate, further contributing to its relative stability compared to non-allylic tertiary alcohols.

-

Stability under Acidic and Basic Conditions:

-

Acidic Conditions: The compound is susceptible to acid-catalyzed dehydration and rearrangement reactions due to the formation of a stabilized tertiary allylic carbocation.

-

Basic Conditions: In the absence of oxidizing agents, the molecule is expected to be relatively stable under basic conditions. The hydroxyl group is not readily deprotonated by common bases.

-

Reactivity

The reactivity of this compound is centered around the hydroxyl group and the adjacent double bond. Key reactions include synthesis via Grignard reaction, acid-catalyzed dehydration, and oxidation.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. This compound can be synthesized by the reaction of methyl vinyl ketone with sec-butylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

sec-Butyl bromide

-

Anhydrous diethyl ether

-

Methyl vinyl ketone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of methyl vinyl ketone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Caption: Workflow for the synthesis of this compound.

Acid-Catalyzed Dehydration

Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.[3] The reaction proceeds through an E1 mechanism involving the formation of a carbocation intermediate.[4] For this compound, the formation of a stable tertiary allylic carbocation facilitates this reaction. The products are expected to be a mixture of conjugated and non-conjugated dienes.

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

-

This compound

-

Concentrated sulfuric acid or phosphoric acid

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Place this compound in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Dehydration: Gently heat the mixture. The alkene products can be distilled from the reaction mixture as they are formed.

-

Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation.

Caption: Acid-catalyzed dehydration pathway of this compound.

Oxidation

The oxidation of tertiary allylic alcohols can be achieved using specific reagents to yield α,β-unsaturated ketones. A notable method is the Babler oxidation, which employs pyridinium chlorochromate (PCC).[5] This reaction proceeds through a[6][6]-sigmatropic rearrangement of a chromate ester intermediate.[5] While PCC is effective, its toxicity has led to the development of alternative methods using catalytic PCC with a co-oxidant.[5] It is important to note that standard oxidation of tertiary alcohols is not possible with most common oxidizing agents as they lack a hydrogen on the carbinol carbon.[6]

Experimental Protocol: Babler Oxidation

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM.

-

Oxidation: Add PCC to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting enone by column chromatography.

Caption: Experimental workflow for the Babler oxidation.

Conclusion

This compound is a tertiary allylic alcohol with a predictable yet versatile reactivity profile. Its stability is a balance between the stabilizing effects of its tertiary and allylic nature and its susceptibility to reactions under specific conditions, particularly in the presence of acids or specialized oxidizing agents. The synthetic and reaction pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its stability and to explore the full scope of its synthetic utility.

References

- 1. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 5. Babler oxidation - Wikipedia [en.wikipedia.org]

- 6. sltchemicals.com [sltchemicals.com]

A Comprehensive Review of Tertiary Allylic Alcohols: Synthesis, Reactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tertiary allylic alcohols are a pivotal class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond and is itself bonded to three other carbon atoms. This structural motif is a key building block in the synthesis of numerous natural products and pharmacologically active molecules. Their unique reactivity and stereochemical properties make them valuable intermediates in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of tertiary allylic alcohols in drug discovery and development, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Synthesis of Tertiary Allylic Alcohols

The stereoselective synthesis of tertiary allylic alcohols is a significant challenge in organic chemistry. Several methodologies have been developed to address this, primarily focusing on the enantioselective addition of nucleophiles to ketones.

Catalytic Asymmetric Vinylation of Ketones

A powerful method for synthesizing chiral tertiary allylic alcohols is the catalytic asymmetric vinylation of ketones. This approach often utilizes organozinc reagents in the presence of a chiral catalyst.

Table 1: Catalytic Asymmetric Vinylation of Ketones with Vinylzinc Reagents

| Entry | Ketone | Alkyne Precursor | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | 1-Hexyne | (R)-BINOL/Ti(OiPr)₄ | 95 | 91 | [1][2] |

| 2 | 2-Heptanone | Phenylacetylene | Bis(sulfonamide)diol/Ti(OiPr)₄ | 88 | 94 | [1] |

| 3 | Cyclohexanone | 1-Octyne | (R)-BINOL/Ti(OiPr)₄ | 92 | 88 | [1][2] |

| 4 | Propiophenone | 1-Pentyne | Bis(sulfonamide)diol/Ti(OiPr)₄ | 90 | 96 | [1] |

Experimental Protocol: Catalytic Asymmetric Vinylation of Acetophenone

To a solution of (R)-BINOL (0.1 mmol) in THF (5 mL) at room temperature is added Ti(OiPr)₄ (0.1 mmol). The mixture is stirred for 30 minutes. In a separate flask, a solution of 1-hexyne (1.2 mmol) in THF (2 mL) is treated with zirconocene hydrochloride (Cp₂ZrHCl, 1.2 mmol) and stirred for 20 minutes. To this solution is added diethylzinc (1.2 mmol) at 0 °C, and the mixture is stirred for an additional 30 minutes. The ketone (acetophenone, 1.0 mmol) is then added to the catalyst solution, followed by the dropwise addition of the vinylzinc reagent. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the corresponding tertiary allylic alcohol.[1][2]

Diagram 1: General Workflow for Asymmetric Vinylation of Ketones

Caption: Workflow for the synthesis of tertiary allylic alcohols via asymmetric vinylation.

Catalytic Asymmetric Allylation of Ketones

The use of allylboron reagents in the presence of chiral catalysts provides another efficient route to enantiomerically enriched tertiary homoallylic alcohols.

Table 2: Catalytic Asymmetric Allylation of Ketones with Allylboron Reagents

| Entry | Ketone | Allylboron Reagent | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | Allylboronic acid pinacol ester | (R)-BINOL | 85 | 92 | [3][4] |

| 2 | Propiophenone | Crotylboronic acid pinacol ester | (S)-VAPOL | 90 | 95 (anti) | [3] |

| 3 | 4'-Chloroacetophenone | Allylboronic acid pinacol ester | (R)-BINOL | 88 | 94 | [3][4] |

| 4 | Cyclohexyl methyl ketone | Methallylboronic acid pinacol ester | (S)-VAPOL | 82 | 90 | [3] |

Experimental Protocol: Catalytic Asymmetric Allylation of Acetophenone

In a flame-dried flask under an argon atmosphere, (R)-BINOL (0.15 mmol) and allylboronic acid pinacol ester (1.1 mmol) are dissolved in THF (2 mL) at room temperature. The solution is stirred for 30 minutes. Acetophenone (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours. The reaction is quenched by the addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tertiary homoallylic alcohol.[3][4]

Diagram 2: Catalytic Cycle for Asymmetric Allylation of Ketones

Caption: Catalytic cycle for the asymmetric allylation of ketones.

Key Reactions of Tertiary Allylic Alcohols

Tertiary allylic alcohols undergo a variety of synthetically useful transformations, including oxidations and rearrangements.

Babler-Dauben Oxidation

The Babler-Dauben oxidation is an oxidative transposition of tertiary allylic alcohols to α,β-unsaturated ketones (enones) using pyridinium chlorochromate (PCC).[5] This reaction proceeds through a[6][6]-sigmatropic rearrangement of a chromate ester intermediate.[5]

Table 3: Babler-Dauben Oxidation of Tertiary Allylic Alcohols

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 1-Vinylcyclohexan-1-ol | Cyclohex-1-en-1-ylethanone | 85 | [7] |

| 2 | 2-Methyl-1-phenylprop-2-en-1-ol | 3-Methyl-4-phenylbut-3-en-2-one | 78 | [7] |

| 3 | 3,7-Dimethylocta-1,6-dien-3-ol (Linalool) | 3,7-Dimethylocta-2,6-dien-4-one | 75 | [5] |

Experimental Protocol: Babler-Dauben Oxidation of 1-Vinylcyclohexan-1-ol

To a stirred suspension of pyridinium chlorochromate (PCC) (3.0 mmol) in dry dichloromethane (20 mL) is added a solution of 1-vinylcyclohexan-1-ol (2.0 mmol) in dichloromethane (5 mL) at room temperature. The reaction mixture is stirred for 4 hours. The mixture is then diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding enone.[7]

Diagram 3: Mechanism of the Babler-Dauben Oxidation

Caption: Mechanism of the Babler-Dauben oxidation.

Overman Rearrangement

The Overman rearrangement is a[6][6]-sigmatropic rearrangement of allylic trichloroacetimidates, which are readily formed from allylic alcohols, to yield allylic trichloroacetamides.[6][8] This reaction provides a powerful method for the synthesis of allylic amines with a 1,3-transposition of functionality.[6][8]

Experimental Protocol: Overman Rearrangement of a Tertiary Allylic Alcohol

To a solution of the tertiary allylic alcohol (1.0 equiv) in diethyl ether (0.2 M) is added sodium hydride (0.1 equiv) at 0 °C. The mixture is stirred for 10 minutes, after which trichloroacetonitrile (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then concentrated, and the residue is dissolved in xylene (0.1 M). The solution is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude trichloroacetamide is purified by flash chromatography.[6][8]

Diagram 4: Overman Rearrangement Workflow

Caption: Workflow of the Overman rearrangement.

2.3.[2][6]-Meisenheimer Rearrangement

The[2][6]-Meisenheimer rearrangement of N-allylic amine N-oxides provides an alternative route to chiral tertiary allylic alcohols. This stereospecific rearrangement allows for the synthesis of highly enantioenriched products.

Experimental Protocol: Synthesis of a Tertiary Allylic Alcohol via[2][6]-Meisenheimer Rearrangement

To a solution of the N,N-disubstituted allylic amine (1.0 mmol) in dichloromethane (5 mL) at -20 °C is added m-chloroperbenzoic acid (m-CPBA, 1.1 mmol). The reaction mixture is stirred for 1 hour. A catalytic amount of a chiral palladium complex is then added, and the mixture is stirred at room temperature for 12 hours. The resulting hydroxylamine derivative is then subjected to reductive cleavage of the N-O bond using zinc dust in acetic acid to afford the tertiary allylic alcohol. The product is purified by flash column chromatography.[9]

Applications in Drug Discovery and Development

The tertiary alcohol motif is increasingly recognized as a valuable functional group in medicinal chemistry.[10][11] It can improve the metabolic stability of a drug candidate by blocking sites of oxidation, and its steric bulk can hinder glucuronidation.[10] While the direct application of tertiary allylic alcohols as drugs is less common, they serve as crucial intermediates in the synthesis of bioactive molecules.

Anticancer and Anti-inflammatory Potential

Several natural products and synthetic compounds containing the tertiary allylic alcohol moiety have demonstrated promising biological activities. For instance, some terpenoids and steroids with this functional group exhibit cytotoxic effects against various cancer cell lines. The allylic alcohol functionality can also be a precursor to other functional groups that are important for biological activity. While specific signaling pathway modulation by tertiary allylic alcohols is an area of ongoing research, the broader class of allylic compounds has been shown to impact pathways such as NF-κB and MAPK signaling. However, more direct evidence linking specific tertiary allylic alcohols to these pathways is needed.

Antimicrobial and Antiviral Properties

Some studies have indicated that certain tertiary alcohols possess antimicrobial and antiviral activities. For example, some novel synthetic tertiary alcohols have shown good to excellent antimicrobial activity against various bacterial and fungal strains.[12] Additionally, some long-chain alcohols have demonstrated the ability to inactivate lipid-containing viruses. While these findings are promising, further research is required to elucidate the specific mechanisms of action and to explore the potential of tertiary allylic alcohols as therapeutic agents in these areas.

Conclusion

Tertiary allylic alcohols are versatile and important intermediates in organic synthesis, with growing relevance in the field of drug discovery. The development of stereoselective synthetic methods has enabled access to a wide range of chiral tertiary allylic alcohols, which are valuable building blocks for complex natural products and therapeutic agents. Their unique reactivity allows for a variety of transformations, further expanding their synthetic utility. While the direct therapeutic application of tertiary allylic alcohols is still an emerging area, their role as key structural motifs and synthetic precursors in the development of new drugs is well-established and continues to be an active area of research. Future investigations are likely to uncover more direct biological roles for this important class of molecules.

References

- 1. Catalytic asymmetric vinylation and dienylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Catalytic Asymmetric Vinylation of Ketones - American Chemical Society - Figshare [acs.figshare.com]

- 3. Practical and Broadly Applicable Catalytic Enantioselective Additions of Allyl–B(pin) Compounds to Ketones and α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Babler oxidation - Wikipedia [en.wikipedia.org]

- 6. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 7. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Overman Rearrangement [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 11. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 2,3-Dimethyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2,3-Dimethyl-5-hexen-3-ol, a tertiary allylic alcohol. Due to a lack of specific documented history, this guide focuses on the compound's chemical and physical properties, a probable synthetic route based on established organometallic chemistry, and standard characterization techniques. While direct applications in drug development are not documented in publicly available literature, the structural motif of a tertiary allylic alcohol is of interest in medicinal chemistry for its potential as a synthetic intermediate. This document serves as a foundational resource for researchers interested in this and related molecules.

Introduction

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases. These quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| CAS Number | 19550-90-4 | PubChem[1] |

| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | PubChem[1] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 128.12011513 g/mol | PubChem[1] |

| Monoisotopic Mass | 128.12011513 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 110 | PubChem[1] |

Experimental Protocols: Synthesis and Characterization

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented, a highly probable and efficient method is the Grignard reaction. This involves the nucleophilic addition of an allyl Grignard reagent to a suitable ketone.

Proposed Synthesis via Grignard Reaction

The synthesis of this compound can be achieved by the reaction of allylmagnesium bromide with 3-methyl-2-pentanone.

Reaction Scheme:

Experimental Workflow Diagram:

Detailed Methodology:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the magnesium. Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium. Once the reaction initiates (disappearance of iodine color and gentle bubbling), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

-

Grignard Reaction: Cool the freshly prepared allylmagnesium bromide solution to 0°C in an ice bath. Dissolve 3-methyl-2-pentanone (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Workup: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic methods.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for the vinyl protons of the allyl group (~5.0-6.0 ppm), a broad singlet for the hydroxyl proton, and signals for the methyl and methylene protons in the aliphatic region. |

| ¹³C NMR | Signals for the two sp² carbons of the double bond (~118 and ~134 ppm), a signal for the quaternary carbon bearing the hydroxyl group (~75 ppm), and signals for the various methyl and methylene carbons. |

| IR Spectroscopy | A broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, a C=C stretching band around 1640 cm⁻¹, and a C-O stretching band around 1150 cm⁻¹.[2] |

| Mass Spectrometry | A weak or absent molecular ion peak (m/z 128). Common fragmentation patterns for tertiary alcohols include loss of water (M-18) and alpha-cleavage. |

Spectroscopic Data Interpretation Workflow:

Potential Applications in Drug Development

There is no specific information in the available literature detailing the use of this compound in drug development or its biological activity. However, the tertiary allylic alcohol moiety is a versatile functional group that can serve as a precursor for various other functionalities. For instance, the double bond can be subjected to oxidation, reduction, or addition reactions, while the hydroxyl group can be derivatized or used to direct further reactions.

The general class of tertiary alcohols has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern of this compound could potentially influence its biological profile, but this would require dedicated screening and pharmacological studies.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2,3-Dimethyl-5-hexen-3-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature detailing the specific applications of 2,3-Dimethyl-5-hexen-3-ol in organic synthesis is limited. The following application notes and protocols are based on established reactions of structurally similar tertiary homoallylic alcohols. These methodologies provide a strong starting point for the investigation of this compound as a synthetic building block, but reaction conditions may require optimization.

Introduction

This compound is a tertiary homoallylic alcohol with the chemical formula C₈H₁₆O.[1] Its structure, featuring a terminal double bond and a tertiary alcohol, makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted tetrahydrofurans and tetrahydropyrans. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. The key reactive sites of this compound are the nucleophilic hydroxyl group and the π-system of the double bond, which can participate in a variety of intramolecular cyclization reactions.

Potential Synthetic Applications

The primary application of this compound in organic synthesis is expected to be in intramolecular cyclization reactions to form five- and six-membered oxygen-containing heterocycles.

Synthesis of Substituted Tetrahydrofurans via Electrophilic Cyclization

The reaction of homoallylic alcohols with electrophiles can induce cyclization to form substituted tetrahydrofurans.[2][3] A common method involves the use of iodine to trigger an iodocyclization reaction.

Reaction Scheme:

Caption: Workflow for Electrophilic Iodocyclization.

Synthesis of Substituted Tetrahydropyrans via Prins Cyclization

The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone.[4][5] For homoallylic alcohols like this compound, an intramolecular Prins cyclization can be initiated with a carbonyl compound to yield substituted tetrahydropyrans.[6][7][8]

Reaction Scheme:

Caption: General Workflow for the Prins Cyclization.

Experimental Protocols

The following are detailed, representative protocols for the key transformations of tertiary homoallylic alcohols.

Protocol 1: Synthesis of 2-(1-Iodoethyl)-3,3,4-trimethyltetrahydrofuran via Iodocyclization

This protocol is adapted from general procedures for the iodocyclization of homoallylic alcohols.[2]

Materials:

-

This compound

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.5 eq) in dichloromethane portion-wise over 30 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the substituted tetrahydrofuran.

Data Presentation (Hypothetical):

| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | I₂ | DCM | 0 to rt | 18 | 75 |

| 2 | NBS | MeCN | rt | 24 | 68 |

| 3 | PhSeCl | DCM | -78 to rt | 12 | 82 |

Protocol 2: Synthesis of 4-Iodo-2,2,3-trimethyl-6-phenyltetrahydropyran via Prins Cyclization

This protocol is based on iodine-catalyzed Prins cyclization of homoallylic alcohols with aldehydes.[4][6]

Materials:

-

This compound

-

Benzaldehyde

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add iodine (0.1 eq).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran derivative.

Data Presentation (Hypothetical):

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Benzaldehyde | I₂ (10) | DCM | Reflux | 6 | 85 | 90:10 |

| 2 | Cyclohexanecarboxaldehyde | I₂ (10) | DCM | Reflux | 8 | 78 | 85:15 |

| 3 | Benzaldehyde | InCl₃ (5) | DCM | rt | 12 | 88 | 92:8 |

Mandatory Visualizations

Logical Relationship in Electrophilic Cyclization

Caption: Logical flow of electrophilic cyclization.

Experimental Workflow for Prins Cyclization

Caption: Step-by-step workflow for a typical Prins cyclization experiment.

References

- 1. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 5. Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

Application Notes and Protocols: 2,3-Dimethyl-5-hexen-3-ol as a Novel Fragrance Ingredient

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5-hexen-3-ol is a tertiary allylic alcohol with the molecular formula C8H16O.[1][2] While public domain data on its specific organoleptic properties are limited, its structural class suggests potential for a complex and unique fragrance profile. Tertiary vinyl carbinols are known to exhibit a range of aromatic characteristics, from earthy and green to herbaceous and floral. For instance, the structurally related amyl vinyl carbinol presents a distinctive earthy-green aroma with mushroom and lavender undertones. The parent compound, allyl alcohol, has a pungent, mustard-like scent.[3][4] This document provides a summary of the known chemical data for this compound and outlines detailed protocols for its comprehensive evaluation as a novel fragrance ingredient. The exploration of novel fragrance isomers is an active area of research and development, with new chemical entities often leading to unique and patentable scent profiles.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 19550-90-4 | [1][2] |

| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | [1] |

| Physical Description | Presumed to be a liquid at room temperature | Inferred |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Protocol

Protocol 3.1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound by reacting a Grignard reagent with a suitable ketone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

2-Butanone

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, place the magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

-

Add a few drops of the allyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the allylmagnesium bromide.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Prepare a solution of 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-butanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Workflow for Synthesis of this compound

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,3-Dimethyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of chiral molecules is of paramount importance in the fields of medicinal chemistry and drug development, as the stereochemistry of a molecule can significantly influence its biological activity, pharmacokinetic properties, and toxicity profile. 2,3-Dimethyl-5-hexen-3-ol is a chiral tertiary allylic alcohol that serves as a valuable building block in organic synthesis. Its stereodefined centers at the C2 and C3 positions make it an attractive precursor for the synthesis of complex natural products and pharmaceutical agents. This document provides detailed application notes and a protocol for the stereoselective synthesis of this compound, focusing on an asymmetric allylation approach to a prochiral ketone.

Overview of Stereoselective Strategies

The synthesis of this compound presents the challenge of controlling the stereochemistry at two adjacent stereocenters. Several strategies can be employed to achieve this, including:

-

Asymmetric addition of an allyl nucleophile to a ketone: This is a common and effective method where a prochiral ketone is reacted with an allyl organometallic reagent in the presence of a chiral catalyst or ligand. The catalyst creates a chiral environment, directing the nucleophilic attack to one face of the carbonyl group, thereby inducing enantioselectivity.

-

Diastereoselective addition to a chiral ketone: If one of the stereocenters is already present in the starting material, a diastereoselective addition can be performed to control the formation of the second stereocenter.

-

Enzymatic resolution: A racemic mixture of this compound can be resolved using enzymes that selectively react with one of the enantiomers, allowing for the separation of the desired stereoisomer.

This protocol will focus on the asymmetric allylation of 3-methyl-2-butanone using a chiral catalyst system, a method known for its potential to deliver high enantioselectivity and diastereoselectivity.

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes representative quantitative data for different hypothetical stereoselective methods for the synthesis of this compound. This data is intended for comparative purposes to illustrate the potential efficacy of various approaches.

| Method | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer (%) | Yield (%) | Reference |

| Asymmetric Allylation | (R)-BINOL/Ti(OiPr)₄ | 95:5 | 98 | 85 | [Hypothetical] |

| Grignard Addition with Chiral Ligand | (-)-Sparteine | 80:20 | 92 | 78 | [Hypothetical] |

| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | N/A | >99 | <50 | [Hypothetical] |

| Diastereoselective Allylation of Chiral Ketone | N/A (Substrate Control) | 90:10 | N/A | 88 | [Hypothetical] |

Experimental Protocol: Asymmetric Allylation of 3-Methyl-2-butanone

This protocol describes a method for the enantioselective and diastereoselective synthesis of (2R,3S)-2,3-Dimethyl-5-hexen-3-ol via the asymmetric addition of allylmagnesium bromide to 3-methyl-2-butanone using a titanium-BINOL complex as the chiral catalyst.

Materials:

-

(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

3-Methyl-2-butanone

-

Allylmagnesium bromide (1.0 M solution in diethyl ether)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas supply

-

Schlenk line and glassware

Procedure:

-

Catalyst Preparation:

-

To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (R)-BINOL (0.1 eq) and anhydrous toluene (20 mL).

-

Stir the solution at room temperature and add titanium(IV) isopropoxide (0.1 eq).

-

Stir the resulting mixture at room temperature for 1 hour to form the chiral titanium complex.

-

-

Asymmetric Allylation Reaction:

-

Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

Add 3-methyl-2-butanone (1.0 eq) dropwise to the cooled catalyst solution.

-

Stir the mixture at -78 °C for 30 minutes.

-

Slowly add allylmagnesium bromide (1.2 eq, 1.0 M in diethyl ether) to the reaction mixture via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 6 hours.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2R,3S)-2,3-Dimethyl-5-hexen-3-ol.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Analyze the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC analysis.

-